Lipophilicity Advantage: logP of 3.58 vs. 5-Methyl Analog (XLogP3 2.2)
The title compound exhibits a calculated logP of 3.58 (logD 3.58) as reported by ChemDiv , which is 1.38 log units higher than the XLogP3 of 2.2 reported for the closest commercially available des-pyrrole analog, N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide (PubChem CID 1225284), which substitutes the 5-(1H-pyrrol-1-yl) group with a methyl group [1]. This difference is consistent with the known lipophilic contribution of the pyrrole ring (calculated π ≈ 1.0–1.5) and positions the title compound closer to the optimal logP range (3–5) associated with improved membrane passive permeability for intracellular target engagement in cell-based assays.
| Evidence Dimension | Calculated partition coefficient (logP/logD) |
|---|---|
| Target Compound Data | logP 3.58, logD 3.58 |
| Comparator Or Baseline | N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide: XLogP3 2.2 |
| Quantified Difference | ΔlogP = +1.38 (target compound more lipophilic) |
| Conditions | Calculated logP by ChemDiv (method unspecified); XLogP3 computed by PubChem 2.2 |
Why This Matters
A logP increase of >1 unit predicts approximately 5- to 10-fold higher membrane partitioning, which can measurably shift cellular IC50 values and must be accounted for when selecting compounds for cell-based screening panels.
- [1] PubChem. N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide (CID 1225284). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1225284 (Accessed 2026-04-30). View Source
